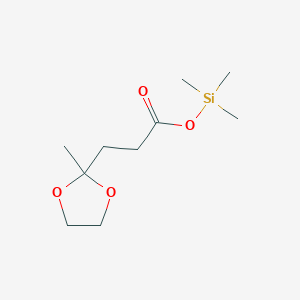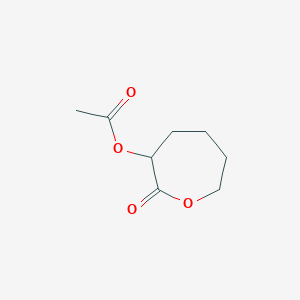
1,1'-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) is a complex organic compound that belongs to the class of bis(imine) derivatives. This compound is characterized by the presence of two pyridine rings connected by a pentane chain, with hexyl groups attached to the nitrogen atoms of the imine groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) typically involves the reaction of 4-pyridinecarboxaldehyde with hexylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 1,5-dibromopentane to form the final product. The reaction conditions, including temperature, time, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hexyl groups or the pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in organic solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyridine rings or the pentane chain.
Aplicaciones Científicas De Investigación
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Studied for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) can be compared with other bis(imine) derivatives, such as:
1,1’-(Butane-1,4-diyl)bis(N-hexylpyridin-4(1H)-imine): Similar structure but with a shorter butane chain, leading to different chemical and physical properties.
1,1’-(Hexane-1,6-diyl)bis(N-hexylpyridin-4(1H)-imine): Longer hexane chain, which may affect the compound’s flexibility and reactivity.
1,1’-(Pentane-1,5-diyl)bis(N-methylpyridin-4(1H)-imine): Methyl groups instead of hexyl groups, resulting in different solubility and interaction with other molecules.
The uniqueness of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) lies in its specific combination of structural features, which confer distinct chemical, physical, and biological properties.
Propiedades
Número CAS |
85966-39-8 |
|---|---|
Fórmula molecular |
C27H44N4 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
N-hexyl-1-[5-(4-hexyliminopyridin-1-yl)pentyl]pyridin-4-imine |
InChI |
InChI=1S/C27H44N4/c1-3-5-7-10-18-28-26-14-22-30(23-15-26)20-12-9-13-21-31-24-16-27(17-25-31)29-19-11-8-6-4-2/h14-17,22-25H,3-13,18-21H2,1-2H3 |
Clave InChI |
FIJRDXPDOINMEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=C1C=CN(C=C1)CCCCCN2C=CC(=NCCCCCC)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


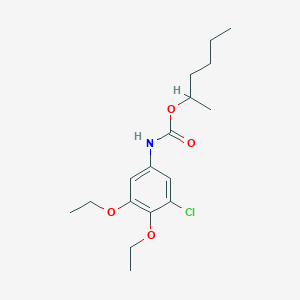
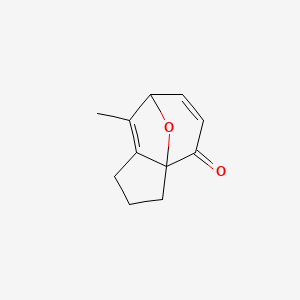

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
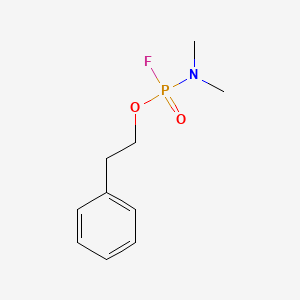
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
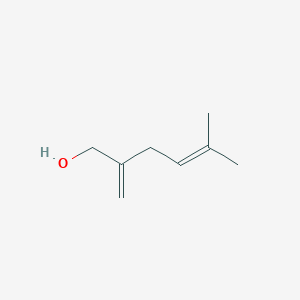
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
